1-(4H-1,2,4-triazol-4-yl)propan-2-amine hydrochloride 1-(4H-1,2,4-triazol-4-yl)propan-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2408972-00-7
VCID: VC11611093
InChI: InChI=1S/C5H10N4.ClH/c1-5(6)2-9-3-7-8-4-9;/h3-5H,2,6H2,1H3;1H
SMILES:
Molecular Formula: C5H11ClN4
Molecular Weight: 162.62 g/mol

1-(4H-1,2,4-triazol-4-yl)propan-2-amine hydrochloride

CAS No.: 2408972-00-7

Cat. No.: VC11611093

Molecular Formula: C5H11ClN4

Molecular Weight: 162.62 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-(4H-1,2,4-triazol-4-yl)propan-2-amine hydrochloride - 2408972-00-7

Specification

CAS No. 2408972-00-7
Molecular Formula C5H11ClN4
Molecular Weight 162.62 g/mol
IUPAC Name 1-(1,2,4-triazol-4-yl)propan-2-amine;hydrochloride
Standard InChI InChI=1S/C5H10N4.ClH/c1-5(6)2-9-3-7-8-4-9;/h3-5H,2,6H2,1H3;1H
Standard InChI Key VZVCUUGQUHTCLQ-UHFFFAOYSA-N
Canonical SMILES CC(CN1C=NN=C1)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-(4H-1,2,4-triazol-4-yl)propan-2-amine hydrochloride consists of a propan-2-amine backbone substituted at the nitrogen atom with a 1,2,4-triazole ring, stabilized as a hydrochloride salt. The compound’s IUPAC name is 1-(1,2,4-triazol-4-yl)propan-2-amine hydrochloride, with the molecular formula C₅H₁₁ClN₄ and a molecular weight of 162.62 g/mol .

Table 1: Core Molecular Properties

PropertyValueSource
CAS Registry Number2408972-00-7
Molecular FormulaC₅H₁₁ClN₄
Exact Mass162.0672 Da
SMILES NotationCC(CN1C=NN=C1)N.Cl
InChI KeyVZVCUUGQUHTCLQ-UHFFFAOYSA-N

The triazole ring adopts a planar configuration, with the hydrochloride salt enhancing solubility in polar solvents through ionic interactions .

Spectroscopic and Computational Data

PubChem’s computed descriptors indicate:

  • Hydrogen Bond Donor Count: 2 (amine and HCl protons)

  • Hydrogen Bond Acceptor Count: 3 (triazole nitrogens and chloride)

  • Rotatable Bond Count: 2 (C-N and C-C bonds)
    These metrics suggest moderate flexibility and potential for intermolecular interactions, critical for crystallization and biological activity .

Synthesis and Manufacturing

Synthetic Pathways

While explicit protocols remain undisclosed, VulcanChem hypothesizes a two-step process:

  • Nucleophilic Substitution: Reaction of 4H-1,2,4-triazole with 2-bromopropan-2-amine to form the free base.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.

Yield optimization challenges likely arise from competing reactions at triazole nitrogen sites, requiring precise stoichiometric control.

Purification and Characterization

Post-synthesis purification typically involves recrystallization from ethanol/water mixtures, with purity verified via:

  • HPLC (>95% purity)

  • ¹H/¹³C NMR (triazole proton at δ 8.2–8.5 ppm; amine protons at δ 1.3–1.5 ppm)

  • Mass Spectrometry (m/z 126.16 for the free base; 162.62 for the salt)

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits enhanced aqueous solubility (>50 mg/mL at 25°C) compared to the free base, attributed to ionic dissociation . Stability studies indicate decomposition above 200°C, with hygroscopicity requiring anhydrous storage.

Table 2: Computed Physicochemical Parameters

ParameterValueMethod
LogP (Partition Coefficient)0.89PubChem XLogP3
Topological Polar Surface Area64.8 ŲCactvs 3.4.6.11
Molar Refractivity40.7 cm³/molPubChem

Challenges and Research Gaps

Limited Empirical Data

No peer-reviewed studies directly investigate this compound, with available data restricted to:

  • Supplier Specifications (e.g., VulcanChem’s 95% purity grade).

  • Computational Predictions (PubChem’s QSAR models) .

Future Research Directions

  • Synthetic Optimization: Develop high-yield routes using microwave-assisted or flow chemistry.

  • Biological Screening: Prioritize antimicrobial and anticancer assays via NCI-60 panels.

  • Crystallography: Resolve 3D structure via X-ray diffraction to guide drug design .

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